molecular formula C14H15NO3 B8309025 Methyl 2-(4-(cyanomethyl)benzyl)-3-oxobutanoate

Methyl 2-(4-(cyanomethyl)benzyl)-3-oxobutanoate

Cat. No. B8309025
M. Wt: 245.27 g/mol
InChI Key: BHPJRSNLGHRMLX-UHFFFAOYSA-N
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Patent
US08476288B2

Procedure details

A stirred mixture of methyl 3-hydroxy-2-methylenebutanoate (30.0 g, 0.23 mol), 2-(4-bromophenyl)acetonitrile (54.2 g, 0.28 mol), PdCl2[P(o-tol)3]2 (1.8 g, 2 mmol) and triethylamine (46.7 g, 0.46 mol) in acetonitrile (90 g) was heated at 70° C. for 6 hours under a N2 atmosphere. The mixture was cooled to 25° C., diluted with toluene (300 g) and 10% aq. acetic acid (360 g), and stirred for 10 minutes. The organic layer was separated, washed with water (360 g), and concentrated under reduced pressure to give the subtitle compound as a red oil, 67.3 g. This product was used in the next step without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
54.2 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2[P(o-tol)3]2
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
solvent
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:9])[C:3](=[CH2:8])[C:4]([O:6][CH3:7])=[O:5].Br[C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]#[N:19])=[CH:13][CH:12]=1.C(N(CC)CC)C.C(O)(=O)C>C(#N)C.C1(C)C=CC=CC=1>[C:18]([CH2:17][C:14]1[CH:15]=[CH:16][C:11]([CH2:8][CH:3]([C:2](=[O:1])[CH3:9])[C:4]([O:6][CH3:7])=[O:5])=[CH:12][CH:13]=1)#[N:19]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC(C(C(=O)OC)=C)C
Name
Quantity
54.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC#N
Name
PdCl2[P(o-tol)3]2
Quantity
1.8 g
Type
reactant
Smiles
Name
Quantity
46.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
90 g
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
360 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
300 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (360 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)CC1=CC=C(CC(C(=O)OC)C(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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